2-phenoxy-N-(4-propoxyphenyl)propanamide
Description
2-Phenoxy-N-(4-propoxyphenyl)propanamide is a synthetic small-molecule amide characterized by a propanamide backbone substituted with a phenoxy group at the second carbon and a 4-propoxyphenyl group attached to the nitrogen atom. Key structural elements include:
- Phenoxy moiety: Aromatic rings linked via an oxygen atom, influencing lipophilicity and π-π interactions.
- 4-Propoxyphenyl group: A propyl ether substituent on the phenyl ring, enhancing solubility and steric bulk compared to smaller alkoxy groups.
- Propanamide core: A flexible three-carbon chain connecting the amide nitrogen and phenoxy group, allowing conformational adaptability .
Properties
IUPAC Name |
2-phenoxy-N-(4-propoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-13-21-16-11-9-15(10-12-16)19-18(20)14(2)22-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHRLNOBXNMERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the phenyl rings significantly impact melting points and solubility. Data from analogs in (Table 1) illustrate these trends:
| Compound | Substituents (R1, R2) | Melting Point (°C) |
|---|---|---|
| Target Compound | R1 = Phenoxy, R2 = 4-Propoxy | Not reported |
| Gb (N-(3,4-Difluorophenyl)-2-phenoxyacetamide) | R1 = Phenoxy, R2 = 3,4-Difluoro | 90–91 |
| Gf (2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide) | R1 = Phenoxy, R2 = 3-Trifluoromethyl | 93–94 |
| Fj (3-Phenyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide) | R1 = 3-Phenyl, R2 = 4-Sulfamoylthiazole | 228–229 |
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in Gf ) slightly increase melting points compared to electron-donating alkoxy groups.
- Bulky substituents (e.g., sulfamoylthiazole in Fj ) dramatically elevate melting points due to enhanced intermolecular interactions. The target compound’s 4-propoxy group is less polar than sulfamoyl but may improve solubility in organic solvents .
Bioactivity and Pharmacological Profiles
highlights the role of the 4-propoxyphenyl group in enhancing bioactivity. In 2-(4-propoxyphenyl)quinoline derivatives, this substituent contributed to >65% inhibition of the S. aureus NorA efflux pump at 50 µM . Although the target compound is an amide rather than a quinoline, the 4-propoxy group may similarly enhance membrane permeability or target binding compared to analogs like Gd (2-phenoxy-N-(4-sulfamoylphenyl)acetamide), which lacks an alkoxy chain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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